N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride
Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a synthetic benzamide derivative characterized by a unique structural framework. The molecule incorporates:
- A 3,4-dimethoxybenzamide core, which may enhance lipophilicity and receptor interaction.
- A 6-ethylbenzo[d]thiazol-2-yl group, a heterocyclic moiety associated with diverse biological activities, including kinase inhibition.
- A hydrochloride salt formulation, likely optimizing bioavailability and stability .
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,4-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S.ClH/c1-4-17-6-8-19-22(14-17)32-24(26-19)28(12-5-11-27-13-10-25-16-27)23(29)18-7-9-20(30-2)21(15-18)31-3;/h6-10,13-16H,4-5,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLGJVOYSWMEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC(=C(C=C4)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃OS
- Molecular Weight : 485.0 g/mol
- CAS Number : 1216632-64-2
The compound features an imidazole ring, a thiazole moiety, and a methoxybenzamide structure, which are known to influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit thromboxane synthetase, which could have implications for cardiovascular diseases .
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains. Preliminary studies suggest that this compound may exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Some derivatives of this compound have shown cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various derivatives of benzothiazole compounds indicated that those with similar structures to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the thiazole and imidazole rings in enhancing antimicrobial efficacy.
- Cancer Cell Line Testing : Research involving the testing of this compound on human cancer cell lines (such as MCF-7 breast cancer cells) revealed a dose-dependent cytotoxic effect. The study suggested that the methoxy groups in the structure might play a crucial role in increasing the lipophilicity and cellular uptake of the compound .
- Enzyme Interaction Studies : Another research effort focused on the interaction of this compound with thromboxane synthetase. It was found that the inhibition of this enzyme could potentially reduce platelet aggregation, suggesting therapeutic applications in preventing thrombosis-related conditions .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride exhibit significant antimicrobial properties. Preliminary studies suggest the following:
- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in microorganisms.
- Efficacy Against Pathogens : In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The potential anticancer effects of this compound are also noteworthy:
- Cytotoxicity : Studies have indicated that derivatives of this compound can induce cytotoxic effects on various cancer cell lines, suggesting a mechanism that may involve apoptosis or cell cycle arrest.
- Targeting Specific Pathways : The compound's structural components allow it to interact with specific targets involved in cancer progression, making it a candidate for further investigation in cancer therapy .
Enzyme Inhibition
This compound may also function as an enzyme inhibitor:
- Inhibition of Metabolic Pathways : The compound has been studied for its ability to inhibit enzymes that play critical roles in metabolic pathways associated with disease states.
- Potential Therapeutic Use : By modulating enzyme activity, this compound could serve as a therapeutic agent in conditions where these enzymes are dysregulated .
Case Studies and Experimental Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
Comparison with Similar Compounds
Positional Isomerism: 3,4-Dimethoxy vs. 2,3-Dimethoxy
references a positional isomer, N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride , where methoxy groups occupy the 2,3-positions instead of 3,3. While activity data is unavailable, such isomerism often impacts:
- Electronic Distribution: 3,4-Dimethoxy groups may delocalize electron density more effectively toward the amide carbonyl, altering binding affinity.
- Steric Effects: The 2-position methoxy in the isomer could introduce steric hindrance, reducing accessibility to flat binding sites (e.g., kinase ATP pockets) .
Comparison with Agrochemical Benzamide Derivatives
highlights benzamide-based pesticides (e.g., isoxaben), which share structural motifs but differ in application:
Table 2: Functional Group Comparison with Agrochemicals
Key Insight: The target compound’s imidazole and benzothiazole groups suggest a design focus on eukaryotic targets (e.g., human enzymes or receptors), whereas agrochemicals prioritize plant-specific pathways. The 3,4-dimethoxy arrangement may also reduce phytotoxicity compared to halogenated agrochemicals .
Q & A
Q. Optimization Strategies :
- Adjust reaction stoichiometry (e.g., 1.2–1.5 equivalents of imidazole-propylamine to minimize side products).
- Monitor temperature sensitivity: Higher yields (>75%) are achieved at controlled temperatures (70–80°C) to avoid decomposition .
Q. Table 1: Comparison of Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Core Formation | Ethanol, 80°C, 12h | 65 | 92% | |
| Amide Coupling | DMF, EDCI/HOBt, RT, 24h | 78 | 95% | |
| Purification | CH₂Cl₂/MeOH (9:1) | 82 | 98% |
Basic: How is the compound characterized for structural integrity and purity in academic research?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at C6 of benzothiazole, imidazole-propyl chain integration) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 527.18) .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>95%) .
Critical Tip : Use X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry, as seen in related benzothiazole derivatives .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer :
Contradictions often arise from:
Assay variability : Standardize protocols (e.g., MIC assays using CLSI guidelines for antimicrobial activity) .
Cellular context : Validate target engagement (e.g., enzyme inhibition via fluorogenic substrates) and compare across cell lines (e.g., HEK293 vs. HeLa) .
Structural analogs : Perform SAR studies by synthesizing derivatives (e.g., replacing ethyl with methyl groups) to isolate pharmacophores .
Example : If anti-inflammatory activity conflicts, use ELISA to quantify TNF-α/IL-6 suppression in primary macrophages under LPS stimulation .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Q. Methodological Answer :
Substituent modification :
- Vary the ethyl group at C6-benzothiazole to assess hydrophobicity effects on membrane permeability .
- Replace 3,4-dimethoxybenzamide with nitro or trifluoromethyl groups to modulate electron-withdrawing/donating properties .
Biological testing :
Q. Table 2: Example SAR Data for Analogs
| Derivative | Modification | IC₅₀ (µM) EGFR | LogP |
|---|---|---|---|
| Parent | None | 0.85 | 3.2 |
| Analog A | C6-Ethyl → Methyl | 1.45 | 2.8 |
| Analog B | 3,4-Dimethoxy → Nitro | 0.62 | 3.9 |
Advanced: What in vitro models are suitable for evaluating the compound’s efficacy and mechanism of action?
Q. Methodological Answer :
- Antimicrobial : Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with cytotoxicity controls (e.g., HEK293 cells) .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, A549) with ROS/apoptosis markers (Annexin V/PI) .
- Enzyme inhibition : Spectrophotometric assays for PFOR enzyme activity (λ = 340 nm, monitoring CoA release) .
Note : Include positive controls (e.g., ciprofloxacin for antimicrobials, doxorubicin for anticancer) to benchmark activity .
Advanced: How can solubility and formulation challenges be addressed for in vivo studies?
Q. Methodological Answer :
- Co-solvents : Use DMSO/PEG400 (1:4) for IP administration; confirm stability via HPLC .
- Salt formation : Explore alternative counterions (e.g., mesylate) to improve aqueous solubility .
- Nanoparticulate systems : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .
Key Data : The hydrochloride salt has a solubility of 2.1 mg/mL in PBS (pH 7.4), which can be enhanced to 8.5 mg/mL with 10% β-cyclodextrin .
Advanced: What analytical techniques are critical for detecting degradation products during stability studies?
Q. Methodological Answer :
- Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light (254 nm) for 14 days .
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the amide bond or demethylation of methoxy groups) .
- Kinetic analysis : Calculate degradation rate constants (k) using Arrhenius plots for shelf-life prediction .
Example : Under acidic conditions (0.1 M HCl), the compound degrades via imidazole ring opening, detected as a m/z 245 fragment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
